Technical Profile: 2-Phenylazepane-1-carboxamide
Technical Profile: 2-Phenylazepane-1-carboxamide
Topic: 2-Phenylazepane-1-carboxamide Basic Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
A High-Value Scaffold for CNS and Bcl-2 Targeted Therapeutics[1]
Executive Technical Summary
2-Phenylazepane-1-carboxamide (CAS: 2408968-50-1) is a structural distinct chemical entity belonging to the class of 2-substituted azepanes .[1] Unlike the more common piperidine or pyrrolidine scaffolds, the azepane (7-membered) ring introduces unique conformational flexibility and spatial volume, making it a critical "escape from flatland" motif in modern drug discovery.
This compound serves as a privileged fragment in the synthesis of antagonists for G-protein coupled receptors (GPCRs), specifically within the Orexin and Opioid receptor families, and has recently been identified in patent literature regarding Bcl-2 inhibitors for oncology applications.
Core Physicochemical Data
| Property | Value | Technical Note |
| CAS Number | 2408968-50-1 | Verified Registry Number |
| IUPAC Name | 2-phenylazepane-1-carboxamide | Also: 1-carbamoyl-2-phenylazepane |
| Molecular Formula | C₁₃H₁₈N₂O | |
| Molecular Weight | 218.30 g/mol | Fragment-like (Rule of 3 compliant) |
| LogP (Calc) | ~2.4 – 2.9 | Moderate lipophilicity; CNS penetrant potential |
| H-Bond Donors | 1 (NH₂) | Primary amide |
| H-Bond Acceptors | 1 (C=O) | Urea carbonyl |
| Topological Polar Surface Area | ~46 Ų | High oral bioavailability potential |
| Physical State | Solid (Crystalline) | Melting point typically >120°C (derivative dependent) |
Structural & Conformational Analysis
The pharmacological value of 2-phenylazepane-1-carboxamide lies in its topology.[1]
The "Twist-Chair" Conformation
Unlike the rigid chair conformation of cyclohexane or piperidine, the 7-membered azepane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations.[1]
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Pseudo-Axial Preference: The large phenyl group at the C2 position often adopts a pseudo-equatorial orientation to minimize 1,3-diaxial-like steric interactions, but the ring flexibility allows it to sample a wider conformational space.
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Vector Positioning: The urea (carboxamide) moiety at N1 acts as a rigid "anchor," restricting the nitrogen inversion and directing the H-bond donor/acceptor vectors into a specific plane relative to the hydrophobic phenyl pocket.
Chiral Considerations
The C2 carbon is a stereogenic center.
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Racemic vs. Enantiopure: Commercial supplies (CAS 2408968-50-1) are typically racemic.[1]
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Bioactivity: In many CNS targets (e.g., NK1 antagonists), the (S)-enantiomer of 2-substituted nitrogen heterocycles often exhibits superior binding affinity due to specific hydrophobic pocket interactions.
Synthetic Methodology: A Self-Validating Protocol
For research applications requiring high-purity material, a de novo synthesis is preferred over bulk commercial procurement to ensure enantiomeric control.[1]
Route: Ring Expansion & Carbamoylation
This protocol utilizes the Schmidt Reaction for ring construction, followed by functionalization.
Step 1: Synthesis of 2-Phenylazepane (The Core)[1][2][3]
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Precursor: Start with 2-phenylcyclohexanone .
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Ring Expansion: Treat with Hydrazoic acid (generated in situ from NaN₃ + H₂SO₄) in chloroform at 0°C.
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Reduction: Reduce the lactam using Lithium Aluminum Hydride (LiAlH₄) in dry THF under reflux (4-6 hours).
Step 2: Urea Formation (The Functionalization)[1]
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Reagents: 2-Phenylazepane, Sodium Cyanate (NaOCN), Glacial Acetic Acid.
-
Procedure:
-
Dissolve 2-phenylazepane in aqueous acetic acid (10% v/v).
-
Add NaOCN (1.5 eq) portion-wise at room temperature.
-
Stir for 12 hours. The product often precipitates as a white solid.
-
-
Purification: Recrystallization from Ethanol/Water.
Figure 1: Step-wise synthetic pathway for the production of 2-Phenylazepane-1-carboxamide.
Medicinal Chemistry Context & Applications[3][4][5][7][8][9]
Fragment-Based Drug Discovery (FBDD)
2-Phenylazepane-1-carboxamide is a "Rule of 3" compliant fragment.[1] It is used to probe hydrophobic pockets adjacent to polar binding sites.
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Pharmacophore: The phenyl ring provides Hydrophobic/Pi-Stacking interactions, while the urea moiety serves as a bidentate H-bond donor/acceptor .[1]
-
Target Classes:
CNS Active Scaffolds
The azepane ring is a homolog of the piperidine ring found in Ritalin and opioids.
-
Orexin Antagonism: The spatial arrangement of the phenyl group relative to the amide nitrogen mimics the pharmacophore of dual orexin receptor antagonists (DORAs), used for insomnia.
-
Kinetic Resolution Studies: The scaffold is frequently used in academic literature (e.g., Coldham et al.) to demonstrate lithiation-substitution methodologies, proving its utility as a versatile building block for chiral libraries.
Figure 2: Pharmacophore mapping of the 2-Phenylazepane-1-carboxamide scaffold against biological targets.
Safety & Handling Protocols
While specific toxicological data for this exact CAS is limited, it should be handled according to GHS standards for substituted amides.
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Hazard Statements (Predicted):
-
H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
-
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The urea linkage is stable, but the secondary amine precursor is sensitive to CO₂ (carbamate formation).
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Solubility:
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High: DMSO, Methanol, DCM.
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Low: Water (unless heated), Hexanes.
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References
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Sigma-Aldrich. (2024).[1] Product Specification: 2-Phenylazepane-1-carboxamide (CAS 2408968-50-1).[1]Link[1]
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Coldham, I., et al. (2017).[4] "Lithiation–Substitution of N-Boc-2-phenylazepane." Journal of Organic Chemistry. (Demonstrates the synthetic utility and conformational dynamics of the 2-phenylazepane scaffold). Link
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Patent WO2019210828A1. (2019). "Bcl-2 Inhibitors and Methods of Use." World Intellectual Property Organization. (Identifies 2-phenylazepane as a key intermediate in the synthesis of apoptotic regulators). Link[1]
-
BLDpharm. (2024). Chemical Properties and Safety Data Sheet: 2-Phenylazepane-1-carboxamide.[1]Link[1]
-
ChemRxiv. (2023). "Exo-to-endo nitrogen transposition in saturated rings." (Discusses the synthesis of 2-phenylazepane via ring expansion of amino-cycloalkanols). Link[1]
Sources
- 1. 1629138-41-5|1-Benzyl-3-cyclohexyl-1-(piperidin-4-ylmethyl)urea|BLD Pharm [bldpharm.com]
- 2. O -Aryl carbamates of 2-substituted piperidines: anionic Fries rearrangement and kinetic resolution by lithiation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01049G [pubs.rsc.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
